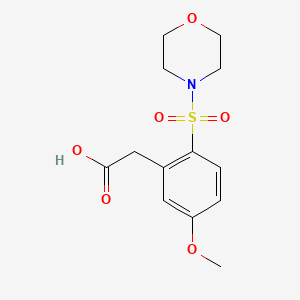![molecular formula C9H6ClF4NO B7469023 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been widely used in scientific research. It is also known as CF3-amide, and its chemical formula is C9H6ClF4NO. This compound is a white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves the inhibition of the activity of certain enzymes such as HDACs and BRDs. This leads to changes in the expression of genes that are regulated by these enzymes. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide depend on the specific enzyme that is inhibited. For example, inhibition of HDACs leads to changes in the acetylation status of histones, which can affect gene expression. Inhibition of BRDs can affect the binding of certain proteins to chromatin, which can also affect gene expression. These changes in gene expression can have various physiological effects, depending on the specific genes that are affected.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the function of these enzymes in a more targeted way. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide in scientific research. One direction is the development of more specific inhibitors for certain enzymes. Another direction is the use of the compound in combination with other inhibitors or drugs to target multiple pathways or processes. Additionally, the compound could be used in studies of disease models to investigate the role of certain enzymes in disease progression.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide has been used in scientific research as a tool to study the function of certain proteins and enzymes. It has been used to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGHIIAMOGPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)





![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
